molecular formula C19H24N2O6 B13124908 Ketorolac tromethamine, (S)- CAS No. 156699-13-7

Ketorolac tromethamine, (S)-

Cat. No.: B13124908
CAS No.: 156699-13-7
M. Wt: 376.4 g/mol
InChI Key: BWHLPLXXIDYSNW-MERQFXBCSA-N
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Description

Ketorolac tromethamine, (S)- is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, ketorolac tromethamine, (S)- is notable for its efficacy in reducing pain without the sedative effects associated with opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ketorolac tromethamine, (S)- typically involves the following steps:

    Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure. This is often achieved through a condensation reaction.

    Benzoylation: The pyrrolizine intermediate is then subjected to benzoylation to introduce the benzoyl group.

The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of ketorolac tromethamine, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ketorolac tromethamine, (S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various derivatives of ketorolac tromethamine, (S)-, which may have altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .

Scientific Research Applications

Ketorolac tromethamine, (S)- has a wide range of applications in scientific research:

Mechanism of Action

Ketorolac tromethamine, (S)- exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, ketorolac tromethamine, (S)- effectively reduces pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to ketorolac tromethamine, (S)-.

    Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness

Ketorolac tromethamine, (S)- is unique in its potency and rapid onset of action. It is particularly effective for short-term pain management, making it a preferred choice in acute settings. Unlike some other NSAIDs, it is less commonly associated with gastrointestinal side effects when used for short durations .

Properties

CAS No.

156699-13-7

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

InChI

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1

InChI Key

BWHLPLXXIDYSNW-MERQFXBCSA-N

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O

Origin of Product

United States

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